molecular formula C26H29N3O2 B4592664 3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B4592664
M. Wt: 415.5 g/mol
InChI Key: WLKFBDZJRXMXEV-UHFFFAOYSA-N
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Description

3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a useful research compound. Its molecular formula is C26H29N3O2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.22597718 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis Techniques

Innovative synthesis methods have been developed for spiro[benzo[h]quinazoline] derivatives, focusing on the incorporation of various substituents to explore their biological activities. These methods involve reactions of spirobenzo[h]quinazoline with alkyl(aryl)halides, leading to a new class of derivatives containing methyl substituents on the benzene ring (Grigoryan et al., 2017), (Grigoryan et al., 2018).

Anticonvulsant, Antidepressant, and Antibacterial Properties

Research has demonstrated that certain spirobenzo[h]quinazoline derivatives exhibit significant anticonvulsant, antidepressant, and antibacterial properties, underlining their potential in therapeutic applications. The investigation into these derivatives opens up avenues for novel treatments in epilepsy, depression, and bacterial infections (Grigoryan et al., 2017), (Grigoryan et al., 2018).

Anti-Monoamine Oxidase and Antitumor Properties

Several studies have highlighted the potential of spirobenzo[h]quinazoline derivatives as inhibitors of monoamine oxidase, a key enzyme in the brain associated with mood regulation, and their antitumor activities against various cancer models. These findings indicate the versatility of these compounds in addressing both neurological and oncological challenges (Markosyan et al., 2014), (Markosyan et al., 2015).

Properties

IUPAC Name

3-benzyl-2-(3-hydroxypropylamino)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c30-16-8-15-27-25-28-23-21-12-5-4-11-20(21)17-26(13-6-7-14-26)22(23)24(31)29(25)18-19-9-2-1-3-10-19/h1-5,9-12,30H,6-8,13-18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKFBDZJRXMXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NCCCO)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
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3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
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3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
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3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
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3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 6
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3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.